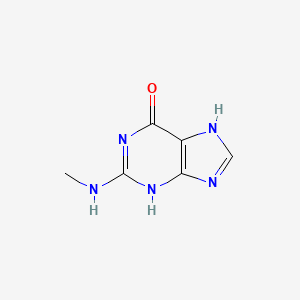

2-(methylamino)-3,7-dihydropurin-6-one

Description

Significance within Purine (B94841) Biochemistry and Metabolism

N2-methylguanine and its nucleoside counterpart, N2-methylguanosine (m2G), are important components in the broader landscape of purine metabolism and function. While not one of the canonical bases that make up DNA and RNA, this modified purine is a product of cellular metabolism and has been identified as a normal constituent of human urine. wikipedia.orgjenabioscience.com Its significance stems from its role as a modified unit within various non-coding RNAs, including transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs), as well as within messenger RNA (mRNA). nih.govnih.govbiorxiv.orgrsc.org

The decoration of RNA with modified nucleosides like m2G is a critical layer of gene expression regulation. frontiersin.org These modifications can influence the folding, stability, and function of RNA molecules and their interactions with proteins. frontiersin.org The methylation reaction is catalyzed by specific N2-methylguanosine methyltransferase (MTase) enzymes, which transfer a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the guanosine (B1672433) residue in an RNA chain. frontiersin.org In humans, specific MTases such as TRMT11, THUMPD3, and THUMPD2 have been identified to install m2G at particular positions in tRNAs and the U6 snRNA, a core component of the spliceosome. nih.govnih.gov

Research findings underscore the functional importance of these modifications. The absence of m2G in specific tRNAs has been shown to impair protein synthesis and affect cell proliferation in human cancer cells. nih.govnih.gov Studies in Saccharomyces cerevisiae have also detected m2G in mRNA, where its presence can impede the process of translation elongation by the ribosome. biorxiv.orgrsc.org This suggests that m2G acts as an epitranscriptomic mark that fine-tunes the processes of pre-mRNA splicing and protein translation. nih.govnih.gov

Context as a Modified Purine Base or Nucleoside (N2-methylguanine)

N2-methylguanine is classified as a modified purine base. wikipedia.org When this base is glycosidically linked to a ribose sugar, it forms the modified nucleoside N2-methylguanosine (m2G). capes.gov.br This modification is one of many that can occur post-transcriptionally to the standard ribonucleosides (adenosine, guanosine, cytidine, and uridine) that constitute RNA. frontiersin.org

The addition of a methyl group to the N2 position of guanine (B1146940) has distinct stereochemical consequences. Crystal structure analysis reveals that methylation of the 2-amino group leads to altered stacking and conformation of the nucleoside compared to the unmodified guanosine. capes.gov.br The methyl group plays a significant role in the stacking of the bases within an RNA structure. capes.gov.br While the N2-methylation does not prevent the formation of canonical Watson-Crick base pairing with cytosine, it can influence other non-canonical pairing interactions. frontiersin.org For instance, the conversion of guanosine to N2,N2-dimethylguanosine (a related modification) hinders G-C pairing but does not affect pairing with uridine. frontiersin.org The presence of the N2-methyl group in m2G can alter the conformation of the sugar-phosphate backbone, which is suggested to be important for its biological role, particularly in the D-arm of tRNA. capes.gov.br

In recent years, cap analogues modified at the N2 position of 7-methylguanosine (B147621) have been developed. These modifications can enhance the efficiency of the translation process, indicating that this position is a key site for engineering RNA therapeutics with high translational activity. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-(methylamino)-3,7-dihydropurin-6-one (N2-methylguanine) This interactive table summarizes key computed properties of the N2-methylguanine base.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7N5O | wikipedia.orgnih.gov |

| Molecular Weight | 165.15 g/mol | wikipedia.orgnih.gov |

| CAS Number | 10030-78-1 | wikipedia.orgnih.gov |

| Melting Point | >200 °C (Decomposition) | wikipedia.org |

| Polar Surface Area | 82.2 Ų | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Hydrogen Bond Acceptors | 4 | nih.gov |

Table 2: Physicochemical Properties of N2-methylguanosine (m2G) This interactive table summarizes key computed properties of the N2-methylguanosine nucleoside.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15N5O5 | jenabioscience.comnih.gov |

| Molecular Weight | 297.27 g/mol | jenabioscience.comnih.gov |

| CAS Number | 2140-77-4 | jenabioscience.comnih.gov |

| Hydrogen Bond Donors | 5 | nih.gov |

| Hydrogen Bond Acceptors | 8 | nih.gov |

| XLogP3 | -1.5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSSKEDGVONRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Dynamics of 2 Methylamino 3,7 Dihydropurin 6 One

Pathways of Purine (B94841) Metabolism Relevant to 2-(methylamino)-3,7-dihydropurin-6-one

Purine metabolism is a fundamental biochemical process that involves the synthesis, breakdown, and recycling of purine nucleotides, which are essential for numerous cellular functions, including as components of DNA and RNA. wikipedia.orgyoutube.com The metabolism of this compound is dependent on these core pathways.

Purine Salvage and De Novo Synthetic Pathways

Cells utilize two primary routes for the synthesis of purine nucleotides: the de novo synthesis pathway and the salvage pathway. youtube.com

The de novo synthesis pathway builds purine rings from simpler precursor molecules, such as amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate (B1220265) derivatives. wikipedia.orgyoutube.com This intricate, energy-intensive process culminates in the formation of inosine (B1671953) monophosphate (IMP), a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.com The formation of this compound is not a direct product of the de novo pathway but would likely arise from a post-synthetic modification of a guanine (B1146940) derivative.

The purine salvage pathway is a more energy-efficient process that recycles purine bases (adenine, guanine, and hypoxanthine) and nucleosides generated from the breakdown of nucleic acids. nih.govnih.gov Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), convert these free bases back into their corresponding nucleotides. wikipedia.org It is conceivable that if this compound is released as a free base, it could potentially be salvaged, although the specificity of salvage enzymes for this modified purine is not well-documented.

Purine Catabolism and Degradation Processes

Purine catabolism is the process by which purine nucleotides are broken down. In humans, the final product of purine degradation is uric acid, which is then excreted in the urine. youtube.comyoutube.com The catabolic pathway involves a series of enzymatic steps, including dephosphorylation, deamination, and oxidation.

The degradation of guanine nucleotides begins with their conversion to guanosine, followed by the action of purine nucleoside phosphorylase (PNP) to yield free guanine. wikipedia.org Guanine is then deaminated to xanthine (B1682287), which is subsequently oxidized by xanthine oxidase to form uric acid. youtube.com The metabolism of methylated purines can follow similar routes, although the modifying groups may be removed at certain stages. For instance, studies on the metabolism of 6-methylaminopurine in E. coli have shown that the ribosyl derivatives are demethylaminated to yield inosine, which then enters the main purine degradation pathway. nih.govnih.gov This suggests that this compound could potentially be demethylated to guanine and then enter the standard catabolic pathway.

Enzymatic Regulation and Interconversion of Purine Metabolites

The balance of purine metabolites is tightly controlled by a complex network of enzymes. The activity of these enzymes is regulated by feedback inhibition and the availability of substrates, ensuring that the cellular pools of purines are maintained according to the cell's needs. youtube.com

Enzymes Associated with Guanine and its Derivatives (e.g., Purine Nucleoside Phosphorylase)

Several key enzymes are involved in the metabolism of guanine and its derivatives. Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the salvage pathway that cleaves the glycosidic bond of guanosine to release the free purine base, guanine. wikipedia.org This enzyme is essential for the recycling of purine bases.

Guanase is another important enzyme that deaminates guanine to form xanthine, a key intermediate in the purine degradation pathway. wikipedia.org The activity of these enzymes on methylated guanine derivatives like this compound would determine its metabolic fate.

Methylation and Demethylation Processes Affecting Purine Structures

The presence of a methylamino group on this compound points to the importance of methylation and demethylation processes in its metabolism.

Methylation of purine bases is a common post-transcriptional modification in RNA and can also occur on free purine bases. frontiersin.org This process is catalyzed by a class of enzymes known as N-methyltransferases , which use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govnih.govfrontiersin.org The formation of this compound likely involves the action of a specific N-methyltransferase that targets the N2 position of a guanine residue within a larger molecule (like tRNA) or as a free base. frontiersin.org For example, N-methyltransferases are known to be involved in the biosynthesis of purine alkaloids like caffeine (B1668208) in plants. nih.govnih.gov In humans, N2-methylguanosine is a known modification in tRNA. frontiersin.orgmedchemexpress.com

Demethylation is the process of removing a methyl group. While the specific enzymes responsible for the demethylation of this compound are not well-characterized, the metabolism of other methylated purines suggests that such a process could occur. nih.govnih.gov This would convert the modified base back to guanine, allowing it to re-enter the standard purine metabolic pathways.

Metabolic Flux and Purine Pool Dynamics

The introduction of a modified purine like this compound can potentially influence these dynamics. For example, studies on methylated purines in E. coli have shown that they can affect the regulation of purine biosynthesis. nih.govnih.gov The presence of N2-methylguanosine in tRNA has been shown to affect the structure and stability of RNA, which could indirectly influence various cellular processes. frontiersin.orgmedchemexpress.com The detection of N2-methylguanine as a normal component of human urine suggests that it is a product of regular metabolic turnover. wikipedia.org

Data Tables

Table 1: Key Enzymes in Purine Metabolism Relevant to this compound

| Enzyme | Function | Relevance to this compound |

| N-methyltransferases | Catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate. nih.govnih.govfrontiersin.org | Likely responsible for the formation of this compound by methylating a guanine precursor. frontiersin.org |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves the glycosidic bond of nucleosides to release the free purine base. wikipedia.org | Would be involved in the processing of the nucleoside form of this compound. |

| Guanase | Deaminates guanine to form xanthine. wikipedia.org | Could potentially act on this compound if the methyl group is first removed. |

| Xanthine Oxidase | Oxidizes hypoxanthine (B114508) to xanthine and xanthine to uric acid. youtube.com | Involved in the final steps of degradation if this compound is converted to xanthine. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Salvages guanine and hypoxanthine by converting them to their respective nucleotides. wikipedia.org | Could potentially salvage this compound if it is recognized as a substrate. |

Table 2: Potential Metabolic Pathway for this compound

| Step | Process | Precursor | Product | Key Enzyme(s) |

| 1 | Methylation | Guanine (or its nucleoside/nucleotide) | This compound (or its nucleoside/nucleotide) | N-methyltransferase |

| 2 | Release from RNA (if applicable) | N2-methylguanosine in tRNA | Free N2-methylguanosine | Nucleases |

| 3 | Nucleoside Cleavage | N2-methylguanosine | This compound + Ribose-1-phosphate | Purine Nucleoside Phosphorylase (PNP) |

| 4 | Demethylation | This compound | Guanine | Demethylase (hypothetical) |

| 5 | Deamination | Guanine | Xanthine | Guanase |

| 6 | Oxidation | Xanthine | Uric Acid | Xanthine Oxidase |

| 7 | Salvage (alternative to degradation) | This compound | N2-methylguanosine monophosphate | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) (hypothetical) |

Biological Functions and Cellular Roles of 2 Methylamino 3,7 Dihydropurin 6 One

Role as an Endogenous Metabolite within Biological Systems

N2-methylguanosine is recognized as an endogenous metabolite, found in various biological fluids, including human urine. jenabioscience.com Its presence indicates its involvement in the metabolic pathways of the body. The modification of guanosine (B1672433) to N2-methylguanosine is a resource-intensive process, highlighting its importance in cellular functions. oup.com This modification is part of a larger landscape of RNA modifications that are crucial for the regulation of gene expression. frontiersin.org The enzymes responsible for creating these modifications, known as methyltransferases, are a key area of study to understand the full scope of m2G's metabolic role. frontiersin.orgnih.gov

Structural Integration in Nucleic Acids, Particularly RNA

N2-methylguanosine is a commonly found modified nucleoside within various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). oup.comfrontiersin.orgmedchemexpress.com Its incorporation into these molecules is not random, suggesting specific functional roles dictated by its position.

Research has identified N2-methylguanine (m2G), the base component of the nucleoside, in both the helical and looped regions of RNA secondary structures. oup.com In tRNAs, for example, m2G modifications are often found at the junctions between different structural domains, such as between the acceptor stem and the D-arm, and between the D-arm and the anticodon stem loop. frontiersin.org This specific placement suggests a role in maintaining the complex three-dimensional architecture of RNA molecules.

Table 1: Thermodynamic Impact of m2G Substitution in RNA Duplexes

| Base Pair in Duplex | Change in Free Energy (ΔΔG°37) (kcal/mol) |

| G-C vs. m2G-C | -0.04 |

| G·U vs. m2G·U | +0.22 |

| G-C vs. m2G·U | +1.38 |

This table presents data on the change in thermodynamic stability when guanosine (G) is substituted with N2-methylguanosine (m2G) in different base-pairing contexts within an RNA duplex. A negative value indicates stabilization, while a positive value indicates destabilization.

Implications in Cellular Processes and Signaling Pathways

The functional consequences of m2G's presence in RNA extend to fundamental cellular processes, from signaling to the core mechanisms of gene expression.

Purinergic signaling involves the release of purine (B94841) nucleotides and nucleosides, like adenosine (B11128) and ATP, into the extracellular space where they activate specific receptors to mediate a wide range of physiological effects. nih.govnih.govmdpi.com While direct signaling roles for extracellular 2-(methylamino)-3,7-dihydropurin-6-one are not as extensively characterized as for adenosine or ATP, its nature as a purine derivative places it within the broader context of the "purinome". nih.gov The enzymes and transporters involved in purine metabolism and transport are part of this complex network. nih.gov For instance, nucleoside transporters that handle adenosine could potentially interact with other modified nucleosides. nih.gov The metabolic pathways that produce and degrade purines are intrinsically linked, and alterations in these pathways can impact the availability of signaling molecules. genome.jp

The modification of guanine (B1146940) to N2-methylguanine has a direct and measurable impact on the enzymes that process nucleic acids. A notable example is its effect on reverse transcriptase, an enzyme that synthesizes DNA from an RNA template. nih.gov Studies have shown that reverse transcriptase pauses significantly at m2G sites during the in vitro transcription of E. coli 16S ribosomal RNA. nih.gov This pause creates a kinetic barrier, slowing down the elongation of the new DNA strand. nih.gov The two major points where transcription is delayed correspond precisely to the known locations of m2G in the rRNA sequence. nih.gov This suggests that m2G modifications can act as regulatory points, influencing the rate and efficiency of nucleic acid synthesis. This has implications for gene expression regulation and is a potential mechanism for controlling viral replication, which often relies on reverse transcription.

Association with Metabolic Dysregulation in Biological Contexts

The purine derivative this compound, also known as N2-methylguanine, is a modified nucleobase that has been identified in various biological systems. While extensive research into its specific roles is ongoing, emerging evidence suggests potential associations with metabolic dysregulation, particularly within the intricate network of purine metabolism and its impact on neurological and cellular functions.

Purine Metabolism Perturbations in Neurological Systems (e.g., Dystonia, Major Depressive Disorder)

Disruptions in the delicate balance of purine metabolism have been increasingly recognized as contributing factors to the pathophysiology of several neurological disorders. Although direct evidence linking this compound to dystonia and major depressive disorder (MDD) is not yet established, the broader context of purine dysregulation in these conditions provides a foundation for potential future investigation.

Dystonia , a movement disorder characterized by involuntary muscle contractions, has been associated with dysfunction in the basal ganglia, a brain region highly dependent on purine-based energy metabolism and signaling. While the primary focus of genetic forms of dystonia often lies in genes affecting neuronal communication, the metabolic health of these neurons is critical for their proper function.

Major Depressive Disorder (MDD) is a complex psychiatric condition with a multifactorial etiology. nih.gov Research has pointed towards alterations in brain energy metabolism and neurotransmitter systems, both of which are intrinsically linked to purine pathways. nih.gov For instance, adenosine, a core purine nucleoside, is a key neuromodulator, and its dysregulation has been implicated in depressive phenotypes.

Table 1: Neurological Disorders and Associated Purine Metabolism Perturbations

| Neurological Disorder | Associated Purine Metabolism Features | Potential Implications for this compound |

| Dystonia | Basal ganglia dysfunction, which is sensitive to energy deficits. | Altered levels could reflect or contribute to impaired neuronal energy metabolism in the basal ganglia. |

| Major Depressive Disorder (MDD) | Dysregulation of adenosine signaling and brain energy metabolism. nih.gov | As a modified guanine, its metabolism could influence the guanine nucleotide pool, indirectly affecting neurotransmitter systems. |

Links to Broader Cellular Metabolic Pathways

The significance of this compound may extend beyond the nervous system, intersecting with fundamental cellular metabolic pathways. Purine metabolism is a cornerstone of cellular function, providing the building blocks for DNA and RNA synthesis, as well as the primary energy currency in the form of ATP and GTP.

Methylated purines, such as N2-methylguanine, are often byproducts of nucleic acid modification and degradation. The presence and concentration of these modified bases can be indicative of the rate of RNA turnover and the activity of specific methyltransferase and demethylase enzymes. For example, enzymes from the AlkB family have been shown to demethylate certain methylated nucleobases, highlighting a cellular mechanism for repairing and recycling these modified purines.

The metabolic fate of this compound is crucial. If not efficiently salvaged or degraded, its accumulation could potentially interfere with normal purine-dependent processes. This could include competitive inhibition of enzymes involved in nucleotide synthesis or incorporation into nucleic acids, which may affect their stability and function.

Further research is necessary to elucidate the precise enzymatic pathways that metabolize this compound and to understand how these pathways are integrated with broader cellular metabolic networks, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Understanding these connections will be key to fully comprehending the biological significance of this modified purine.

Table 2: Potential Intersections of this compound with Cellular Metabolism

| Metabolic Pathway | Potential Interaction with this compound |

| Nucleic Acid Metabolism | May be formed during the modification or degradation of RNA. Its presence could signal the rate of RNA turnover. |

| Purine Salvage Pathway | Could potentially be recycled back into the guanine nucleotide pool by specific enzymes. |

| Energy Metabolism (ATP/GTP Synthesis) | Alterations in its metabolism could indirectly affect the availability of precursor purines for energy production. |

| Methylation Cycles | Its formation and degradation are linked to the activity of methyltransferase and demethylase enzymes, reflecting cellular methylation status. |

Molecular Interactions and Recognition Mechanisms Involving 2 Methylamino 3,7 Dihydropurin 6 One

Protein-Ligand Interactions and Binding Characterization

The interaction of 2-(methylamino)-3,7-dihydropurin-6-one with proteins is a critical aspect of its biological function. These interactions are governed by the specific three-dimensional structure of both the ligand and the protein's binding pocket, leading to a range of binding affinities and functional consequences.

Binding Site Analysis (e.g., DNA Polymerase III Alpha)

While direct binding studies of this compound with the alpha subunit of DNA Polymerase III are not extensively documented in the available literature, valuable insights can be drawn from studies on other replicative DNA polymerases, such as DNA polymerase alpha. DNA Polymerase III is the primary enzyme complex for prokaryotic DNA replication, with its alpha subunit harboring the polymerase activity. wikipedia.org

Research on mammalian DNA polymerase alpha has shown that modifications at the N2 position of guanine (B1146940) can significantly impact polymerase function. For instance, the presence of an N2-ethylguanine adduct in a DNA template acts as a substantial block to polymerization by DNA polymerase alpha. nih.gov The efficiency of nucleotide insertion by DNA polymerase alpha opposite an N2-ethylguanine is drastically reduced, by approximately 10,000-fold, compared to an unmodified guanine. nih.gov Furthermore, the extension of the DNA strand beyond this modified base is also severely inhibited. nih.gov This strong inhibitory effect suggests that the N2 position of guanine lies within a critical region of the polymerase's active site, where even a small alkyl group can cause significant steric hindrance, disrupting the precise alignment of the template, incoming nucleotide, and the enzyme's catalytic residues. Given the conserved nature of the active sites of replicative polymerases, it is plausible that this compound would also interact with the binding site of DNA Polymerase III Alpha, potentially influencing its activity.

Table 1: Effect of N2-alkylation on DNA Polymerase Alpha Activity

| Modification | Effect on Polymerization | Fold Decrease in Insertion Efficiency (vs. Guanine) | Reference |

| N2-ethylguanine | Strong block | ~10,000 | nih.gov |

Conformational Preferences and Hydrogen Bonding within Binding Pockets (e.g., s-cis/s-trans rotamers)

The conformational flexibility of the methylamino group in this compound is a key determinant of its interactions within protein binding pockets. This flexibility allows the methylamino group to exist in two primary rotational isomers (rotamers): s-cis and s-trans. nih.gov The s-trans conformation is where the methyl group is oriented away from the imidazole (B134444) ring of the purine (B94841), while in the s-cis conformation, it is positioned towards it.

Theoretical studies on the nucleoside form, N2-methylguanosine, have shown that the s-trans conformation is generally preferred. nih.gov However, the energy barrier for rotation between the s-cis and s-trans forms is relatively low, allowing the molecule to adopt the conformation that is most favorable for binding within a specific protein pocket. nih.gov This adaptability is crucial for its ability to interact with a diverse range of proteins.

Hydrogen bonding plays a pivotal role in the recognition and stabilization of this compound within a binding site. The molecule possesses both hydrogen bond donor (the N1-H and the methylamino N-H) and acceptor (the C6-carbonyl oxygen and the N3 and N7 atoms of the purine ring) capabilities. The specific pattern of hydrogen bonds formed will depend on the amino acid residues lining the binding pocket. For instance, the methylamino group, when acting as a donor, can form a hydrogen bond with a carbonyl oxygen or a hydroxyl group of an amino acid side chain. Conversely, the lone pair of electrons on the nitrogen of the methylamino group could potentially act as a hydrogen bond acceptor.

Nucleic Acid Recognition and Interactions

The incorporation or presence of this compound within a nucleic acid sequence can have profound effects on the structure, stability, and biological processing of that DNA or RNA molecule.

Influence on DNA/RNA Polymerase Activity

The presence of N2-methylguanine in a template strand can significantly modulate the activity of DNA and RNA polymerases. Studies using reverse transcriptase, an RNA-directed DNA polymerase, have demonstrated that N2-methylguanine can cause the polymerase to pause during transcription. nih.gov This pausing indicates that the modification creates a kinetic barrier for the enzyme, slowing down the rate of nucleotide incorporation.

In the context of DNA replication, N2-alkylguanine adducts have been shown to be significant blocks to replicative DNA polymerases. nih.gov As mentioned previously, N2-ethylguanine strongly inhibits DNA polymerase alpha. nih.gov This suggests that the polymerase has difficulty accommodating the modified base in its active site, leading to a stall in replication.

Sequence Context Specificity in Nucleic Acid Interactions

The impact of this compound on nucleic acid interactions is highly dependent on the surrounding sequence and the specific base it is paired with. The methyl group can influence the stability and conformation of the DNA or RNA duplex.

When paired with cytosine, the N2-methyl group of N2-methylguanine can exist in the s-trans conformation without disrupting the standard Watson-Crick hydrogen bonding. nih.gov However, when paired with other bases, such as adenine (B156593) or uracil (B121893), the conformational preference of the methyl group can change. For pairing with adenine, the s-cis rotamer is favored, while pairing with uracil can accommodate either the s-cis or s-trans conformation. nih.gov This conformational versatility allows N2-methylguanine to form stable, albeit non-canonical, base pairs.

Advanced Analytical and Methodological Approaches for Studying 2 Methylamino 3,7 Dihydropurin 6 One

Metabolomics Platforms for Detection and Quantification

Metabolomics platforms provide powerful tools for the comprehensive analysis of small molecules like N2-methylguanine from complex biological matrices. These platforms typically combine high-resolution separation techniques with sensitive detection by mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like N2-methylguanine, derivatization is required to increase volatility and improve chromatographic separation. This process enhances the ability to achieve baseline separation from other components in a biological sample.

GC-MS provides rich information on isotopomer distributions, which is valuable for metabolic flux analysis. nih.gov The established protocol involves the hydrolysis of biomass, followed by derivatization and analysis, allowing for the generation of mass isotopomer data. nih.gov While not as commonly used as liquid chromatography for modified nucleosides, GC-MS data for N2-methylguanine is available in spectral databases. nih.gov The mass spectrum of N2-methylguanine obtained by GC-MS shows characteristic fragmentation patterns that can be used for its identification. nih.gov

Table 1: Publicly Available GC-MS Data for N2-Methylguanine

| Database/Source | Compound | Instrument | Key Spectral Information |

|---|

This table is generated based on data available in the PubChem database.

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), is the predominant and highly sensitive method for the analysis of modified nucleosides and nucleobases, including N2-methylguanine and its corresponding nucleoside, N2-methylguanosine. elsevierpure.comfrontiersin.org This technique offers rapid and selective quantification from various biological samples like urine, plasma, and cell hydrolysates. elsevierpure.comnih.gov

UPLC-MS/MS methods typically utilize reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. elsevierpure.comnih.gov This targeted approach provides high selectivity and sensitivity for quantifying low-abundance metabolites. nih.govnih.gov For instance, a multi-column LC-MS/MS method has been developed for the simultaneous quantification of 15 different nucleosides, including N2-methylguanosine, achieving a limit of quantitation of 10.0 ng/mL. elsevierpure.com

Table 2: Example UPLC-MS/MS Parameters for Modified Guanosine (B1672433) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | C18 Acquity® Bridged Ethylene Hybrid (BEH) | nih.gov |

| Mobile Phase | 0.05% formic acid - acetonitrile (B52724) (gradient) | nih.gov |

| Flow Rate | 0.1 mL/minute | nih.gov |

| Mass Spectrometry | ||

| Instrument | Triple Quadrupole or Q-Exactive HF-X | elsevierpure.comoup.com |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | elsevierpure.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | elsevierpure.com |

| Precursor Ion (m/z) | 166.0723 [M+H]+ (for N2-methylguanine) | nih.gov |

This table compiles representative parameters from various studies on modified purine (B94841) analysis.

The vast and complex datasets generated by MS-based metabolomics require advanced computational tools for analysis. nih.gov Data mining and machine learning algorithms are increasingly employed to automatically detect, annotate, and identify metabolites from raw analytical data. nih.govnih.gov

For purine metabolism, bioinformatics strategies involving differential gene expression analysis combined with machine learning algorithms like Lasso regression and Support Vector Machine-Recursive Feature Elimination (SVM-RFE) have been used to identify key genes and potential metabolic biomarkers. nih.gov In the context of modified nucleosides from RNA, software packages like Pytheas have been developed to automate the analysis of tandem mass spectrometry data. researchgate.net These tools use algorithms to match experimental MS2 spectra against theoretical fragmentation patterns of known RNA modifications, enabling high-throughput identification and localization of modifications like N2-methylguanine within RNA sequences. researchgate.net Such computational approaches are crucial for deciphering the complex information on drug metabolites and endogenous compounds present in biological systems. nih.gov

Enzymatic Assays and Activity Measurements Related to Purine Metabolism

Enzymatic assays are fundamental for studying the function of enzymes involved in the metabolism of N2-methylguanine, such as methyltransferases. These assays can measure enzyme activity, determine substrate specificity, and screen for inhibitors.

One common method is a radioactivity-based enzymatic assay, where a methyl donor, S-adenosyl-L-methionine (SAM), is radiolabeled (e.g., with tritium (B154650) [³H]). oup.com The transfer of the labeled methyl group to the substrate (e.g., a tRNA molecule) is quantified by measuring the radioactivity incorporated into the product. oup.com Another approach is a continuous spectrophotometric assay. For example, the EnzChek Pyrophosphate Assay Kit measures the pyrophosphate (PPi) released during the enzymatic reaction. This system couples PPi hydrolysis to the phosphorolysis of a chromogenic substrate, 7-methylthioguanosine (MesG), which can be monitored by absorbance changes. nih.gov

Furthermore, the presence of N2-methylguanine in RNA can be studied using enzymatic probes like reverse transcriptase. It has been observed that reverse transcriptase pauses or attenuates at N2-methylguanine sites during the in vitro transcription of rRNA, allowing for the mapping of this modification. nih.gov

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of N2-methylguanine and for studying its interactions with other molecules.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is critical for structural elucidation. The fragmentation pattern of the protonated molecule provides a structural fingerprint. nih.govwikipedia.org Distinguishing between positional isomers of methylguanine (e.g., N1-methylguanine, N2-methylguanine, and N7-methylguanine) is possible through careful analysis of their unique fragmentation patterns generated by techniques like collision-induced dissociation (CID). nih.gov For N2-methylguanosine, dissociation of its nucleobase ion is necessary to differentiate it from other isomers, as it does not produce unique fragment ions at the MS2 level, unlike N7-methylguanine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. While ¹H NMR can be used, techniques involving nitrogen isotopes (¹⁴N and ¹⁵N) are particularly powerful for studying purine structures. huji.ac.il ¹⁵N NMR, often performed using heteronuclear correlation techniques like ¹H-¹⁵N HSQC, offers a wide chemical shift range and provides insights into the electronic structure and hydrogen bonding interactions of the nitrogen atoms in the purine ring and the exocyclic amino group. huji.ac.iloup.com NMR has been used to determine the solution structure of RNA duplexes and tetraloops containing N2-methylguanosine, revealing its conformational preferences and effects on RNA structure. oup.com

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-(methylamino)-3,7-dihydropurin-6-one | N2-methylguanine, m2G |

| N2-methylguanosine | m2G (nucleoside) |

| S-adenosyl-L-methionine | SAM |

| 7-methylthioguanosine | MesG |

| N1-methylguanine | m1G |

| N7-methylguanine | m7G |

| Guanine (B1146940) | G |

Computational and in Silico Investigations of 2 Methylamino 3,7 Dihydropurin 6 One

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for screening large libraries of compounds and predicting how a ligand, such as 2-(methylamino)-3,7-dihydropurin-6-one, might interact with a protein target. jbcpm.commdpi.com The process involves generating various conformations of the ligand and positioning them within the active site of a receptor. A scoring function then estimates the binding affinity, with lower scores typically indicating stronger interactions. mdpi.com

In the context of purine (B94841) analogs, molecular docking helps to elucidate the binding modes and energies with target enzymes. For example, studies on inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in purine catabolism, utilize docking to predict how compounds bind to the active site. nih.gov The preparation of the protein for docking is a critical step, often involving the removal of water molecules, addition of hydrogen atoms, and energy minimization to obtain an optimized structure. nih.gov The results of docking analyses reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. jbcpm.com

While specific docking studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies are well-established for similar purine-like molecules. For instance, docking of various ligands to targets like the 3-chymotrypsin-like protease of SARS-CoV-2 (3CLpro) has been performed using tools like AutoDock Vina, with analysis carried out in visualization software such as UCSF Chimera. nih.gov Such studies provide binding affinity scores (in kcal/mol) and detailed visualizations of the ligand-protein complex. jbcpm.comnih.gov

Table 1: Representative Data from Molecular Docking Studies of Purine-Related Ligands This table is illustrative of typical data generated in molecular docking studies, as specific values for this compound were not available in the search results.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Allopurinol | Xanthine Oxidase (XOD) | -7.3 | Not Specified mdpi.com |

| Uracil (B121893) mustard | SARS-CoV-2 3CLpro | -7.0 ± 0.19 | His41, Cys145 nih.gov |

| 2,4,6-Triphenylthiopyran | Squalene Synthase (SS) | -10.3 | Not Specified jbcpm.com |

| Catechin | Lanosterol-14α Demethylase | Not Specified | TYR140 jbcpm.com |

Homology Modeling for Target Protein Structure Prediction

Homology modeling, or comparative modeling, is a computational method used to generate a three-dimensional (3D) model of a protein from its amino acid sequence. wikipedia.org This technique is based on the principle that proteins with similar sequences adopt similar 3D structures. wikipedia.org When the experimental structure of a target protein is unavailable, homology modeling can build a reliable model using a known experimental structure of a related homologous protein (the "template"). wikipedia.org This is particularly useful for studying ligand-protein interactions when the target protein has not been crystallized.

The process involves several key steps:

Template Selection: Identifying a suitable template structure from databases like the Protein Data Bank (PDB) using sequence alignment tools such as BLAST or PSI-BLAST. wikipedia.orgyasara.org

Sequence Alignment: Aligning the target sequence with the template sequence. The quality of this alignment is critical for the accuracy of the final model. wikipedia.org

Model Building: Constructing the 3D model of the target based on the alignment with the template structure. yasara.org

Model Refinement: Optimizing the model to correct for any structural inaccuracies, often through energy minimization. yasara.org

For example, homology modeling has been used to create 3D models of mRNA:guanine-N7 cap methyltransferases to understand their structure-function relationships in the absence of a crystal structure. nih.gov Similarly, in the absence of experimentally solved structures for certain fungal enzymes, homology modeling was employed to predict their 3D structures to aid in the identification of new drug targets. nih.gov The quality of a homology model is highly dependent on the sequence identity between the target and the template; higher identity generally results in a more accurate model. wikipedia.orgbiorxiv.org

Comparative and Subtractive Genomics for Novel Drug Target Identification

Comparative and subtractive genomics are powerful in silico approaches for identifying potential drug targets, especially in pathogens. These methods leverage the growing availability of complete genome sequences.

Comparative genomics involves comparing the genome of a pathogen with that of its host (e.g., human) to find genes that are essential for the pathogen but absent in the host. nih.gov This ensures that drugs targeting these gene products are likely to have minimal side effects on the host. This strategy has been successfully applied to identify potential drug targets in human fungal pathogens by selecting genes that are essential for the fungi but have no orthologs in the human genome. nih.gov

Subtractive genomics further refines this process by filtering the pathogen's proteome to identify proteins that are non-homologous to host proteins, essential for the pathogen's survival, and have a known or predictable function that makes them "druggable."

These genomic approaches are crucial in the early stages of drug discovery, offering a systematic way to prioritize targets for further investigation. nih.gov For purine-related pathways, these methods could identify unique enzymes or transporters in a pathogen's purine metabolism that could be targeted by analogs like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of proteins and their complexes with ligands. youtube.comyoutube.com

MD simulations are particularly valuable for:

Assessing Stability: Evaluating the stability of a ligand-protein complex over a simulated time period (nanoseconds to microseconds). nih.govyoutube.com

Conformational Sampling: Exploring the different shapes (conformations) a protein or ligand can adopt and understanding how binding affects this. youtube.com

Interaction Dynamics: Observing the time-dependent interactions, such as hydrogen bonds, between a ligand and a protein.

For instance, MD simulations have been used to confirm the stability of drug-protein complexes, such as pyrimidonic pharmaceuticals bound to the SARS-CoV-2 3CLpro protease. nih.gov These simulations, often run for hundreds of nanoseconds, can verify that the ligand remains stably bound within the active site. nih.gov In the study of nucleic acids, MD simulations have provided insights into the structure and dynamics of complex arrangements like G-quadruplexes, which are formed from guanine-rich sequences. nih.gov Such simulations are computationally intensive but offer a dynamic picture that complements the static view from molecular docking. nih.gov

In Silico Screening Strategies for Identifying Modulators of Purine-Related Targets

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. jbcpm.com

Strategies for in silico screening include:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Molecular docking is the primary tool for SBVS, where compounds are "docked" into the target's binding site and scored based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the properties of known active ligands to find other compounds with similar characteristics. Methods include searching for similarity in chemical structure or using pharmacophore models that define the essential features required for binding. nih.gov

These screening strategies are widely used to identify modulators of purine-related targets. For example, virtual screening can be employed to find novel inhibitors of xanthine oxidase to manage hyperuricemia. mdpi.comnih.gov Similarly, in silico methods have been used to perform quantitative structure-activity relationship (QSAR) and classification studies on base analogs to predict their inhibitory potency against O⁶-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair enzyme. nih.gov

Synthetic Strategies and Derivatization Approaches for Purine Analogs and Derivatives of 2 Methylamino 3,7 Dihydropurin 6 One

General Methodologies for Purine (B94841) Synthesis in Academic Contexts

In academic and research settings, the construction of the purine ring system and its derivatives is approached through several established and emerging methodologies. The two principal biosynthetic routes, the de novo and salvage pathways, provide the foundational logic for many chemo-enzymatic strategies. nih.gov

De Novo and Salvage Pathways: The de novo synthesis pathway builds the purine ring from simple precursors, such as amino acids (glycine, glutamine, aspartate), carbon dioxide, and formyl groups, onto a ribose-5-phosphate (B1218738) scaffold. microbenotes.comutah.eduwikipedia.org This multi-step enzymatic process culminates in the formation of inosine (B1671953) monophosphate (IMP), a central intermediate that can be converted into adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.comwikipedia.org The salvage pathway is an energetically favorable alternative that recycles purine bases and nucleosides from the degradation of nucleic acids. nih.govmicrobenotes.com Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) catalyze the reattachment of these bases to a phosphoribosyl pyrophosphate (PRPP) donor. microbenotes.comwikipedia.org

Modern Chemical Synthesis: Beyond mimicking biosynthetic routes, modern organic synthesis offers a diverse toolkit for creating purine analogs. These methods provide access to structures not found in nature. Recent advancements include:

Microwave-assisted synthesis: This technique uses microwave radiation to accelerate reaction times and often improves product yields, making it an efficient method for generating purine libraries. researchgate.netnumberanalytics.com

Transition-metal catalysis: Palladium-catalyzed cross-coupling reactions are widely used to functionalize the purine ring, for example, by creating new carbon-carbon bonds at various positions. nih.govresearchgate.net

Chemo-enzymatic synthesis: This approach combines the specificity of enzymes with the flexibility of chemical reactions. Researchers have engineered multi-enzyme, single-pot systems to produce isotopically labeled purine nucleotides from simple precursors, a significant challenge for purely chemical methods. acs.orgacs.org

| Methodology | Description | Key Features | Primary Application Context |

|---|---|---|---|

| De Novo Synthesis | Builds the purine ring from simple acyclic precursors on a ribose scaffold. microbenotes.comwikipedia.org | Fundamental biological pathway; complex, multi-step. wikipedia.org | Studying metabolism, enzyme function, and biosynthesis. |

| Salvage Pathway | Recycles free purine bases and nucleosides. nih.govmicrobenotes.com | Energetically efficient; relies on specific enzymes (e.g., HGPRT). microbenotes.comwikipedia.org | Understanding nucleotide metabolism and related disorders. |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate chemical reactions. researchgate.netnumberanalytics.com | Rapid synthesis times, improved yields. numberanalytics.com | High-throughput synthesis and library generation. |

| Transition-Metal Catalysis | Forms new bonds (e.g., C-C, C-N) on the purine core using catalysts like palladium. nih.govresearchgate.net | High versatility for functionalization. nih.gov | Creating complex, substituted purine analogs. |

Strategies for Introduction of Alkyl and Amino Substituents at Purine Positions

The biological activity of purine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Alkylation and amination are two of the most common modifications used to generate diverse purine analogs.

Alkylation Strategies: Direct alkylation of the purine ring, typically with an alkyl halide, often presents a challenge in regioselectivity. The reaction can occur at different nitrogen atoms, primarily yielding a mixture of N7 and N9 isomers, with the N9 product often being the more thermodynamically stable and predominant one. nih.govacs.org

Several strategies have been developed to control the site of alkylation:

Base Selection: The choice of base can influence the N7/N9 ratio. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good results for regioselective N9-alkylation. researchgate.netub.edu

Catalysis: For introducing bulky groups like tert-butyl, a method using a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) with N-trimethylsilylated purines has been developed for direct and regioselective N7-alkylation. nih.gov

Reaction Conditions: Microwave irradiation has been found to accelerate N-alkylation reactions, often improving yields and regioselectivity for the N9 position while minimizing the formation of byproducts compared to conventional heating. researchgate.netub.edu

Amination Strategies: The introduction of amino groups is another key derivatization strategy. A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, on the purine ring. 6-Chloropurine is a versatile and common intermediate for this purpose, readily reacting with various amines to produce 6-aminopurine (adenine) derivatives. nih.gov More recent developments include C-H amination reactions, which offer an alternative by directly converting a C-H bond to a C-N bond, avoiding the need for pre-halogenated substrates. nih.gov A strategy for aminating pyridines and diazines involves converting the heterocycle into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane that serves as a precursor to the amino group. nih.gov

| Reaction | Key Reagents & Conditions | Primary Outcome | Reference |

|---|---|---|---|

| N9-Alkylation | Alkyl halide, Tetrabutylammonium hydroxide (base), Microwave irradiation | Regioselective formation of N9-alkylated purines. | researchgate.netub.edu |

| N7-tert-Alkylation | tert-Alkyl halide, SnCl₄ (catalyst), N-trimethylsilylated purine | Regioselective formation of N7-tert-alkylated purines. | nih.gov |

| C6-Amination | 6-Chloropurine, Amine (e.g., R-NH₂) | Nucleophilic substitution to yield 6-amino derivatives. | nih.gov |

| C-H Amination (via Phosphonium Salt) | Heterocycle, PPh₃/CBr₄, then NaN₃ | Direct conversion of a C-H bond to an amino group precursor. | nih.gov |

Chemical Modifications for Developing Biochemical Probes and Research Tools

Modifying purine analogs to create biochemical probes is essential for studying their interactions with biological targets and elucidating cellular mechanisms. These modifications transform the purine into a tool that can report on its environment or be tracked within a complex system.

Isotopic Labeling: One of the most powerful techniques is the incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the purine ring. acs.org These labeled compounds are invaluable for nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed structural and dynamic information about nucleic acids and their complexes with proteins. acs.org A chemo-enzymatic approach, harnessing enzymes from the de novo purine pathway in a single-pot reaction, has been developed to efficiently synthesize ATP and GTP with specific isotopic labels, overcoming many challenges of purely chemical synthesis. acs.org

Functionalization for Labeling and Mechanistic Studies: The introduction of specific functional groups allows purines to be used as molecular probes.

Cross-Coupling Reactions: Direct C-H activation has been employed to attach aryl groups to the C8 position of purine nucleosides. nih.govresearchgate.net These modifications can serve as labeling probes or be used to investigate mechanisms like electron transfer through DNA. nih.govresearchgate.net

Click Chemistry: The implementation of versatile reaction handles, such as azides or alkynes, allows for the straightforward attachment of fluorophores, biotin, or other reporter molecules via "click" chemistry. This strategy was used to generate a large library of C6-substituted purine derivatives for activity screening. researchgate.net

These research tools are critical for visualizing biological processes, identifying binding partners, and understanding the mode of action of purine-based compounds.

Design and Synthesis of Purine Analogs for Investigating Biological Pathways

The rational design and synthesis of purine analogs are central to chemical biology and drug discovery. By creating molecules that mimic or antagonize the function of natural purines, researchers can selectively perturb and study specific biological pathways. rsc.orgtaylorandfrancis.com

The design process often begins with a known biological target. For instance, many purine analogs are developed as enzyme inhibitors. rsc.org Substituted purines have been identified as a novel class of inhibitors for topoisomerase II, an enzyme crucial for DNA replication. aacrjournals.org Structure-activity relationship (SAR) studies, where substitutions at positions like C2 and C6 are systematically varied, help to optimize potency and selectivity. aacrjournals.org Similarly, purine-based derivatives have been designed as dual inhibitors of Janus kinase 2 (JAK2) and the bromodomain-containing protein 4 (BRD4), targets implicated in inflammation and cancer. nih.gov

Another strategy involves targeting RNA structures. Purine-binding riboswitches, which are regulatory RNA elements found in bacteria, can be targeted by synthetic purine analogs. researchgate.net These analogs can bind to the riboswitch and disrupt its function, thereby inhibiting gene expression and microbial growth, which represents a potential avenue for developing new antimicrobial agents. researchgate.net The design of such molecules relies on creating structures that can achieve affinities for the RNA target comparable to that of the natural ligand. researchgate.net

Ultimately, the synthesis of these tailored analogs provides molecular tools to dissect complex biological networks, validate new drug targets, and serve as lead compounds for therapeutic development. nih.govnih.gov

Research Applications and Future Directions for 2 Methylamino 3,7 Dihydropurin 6 One Studies

Insights into the Pathophysiology of Purine-Related Metabolic Disorders

The study of N2-methylguanosine provides a unique window into the complex world of purine (B94841) metabolism, defects in which are linked to a range of human diseases, including severe neurological conditions and cancers. nih.govnih.gov Purine metabolism must be tightly regulated to maintain a balance between the synthesis and degradation of essential molecules like ATP and GTP. nih.govnih.gov

Dysregulation of the enzymes that install the m2G modification in RNA has been directly linked to human pathologies. nih.govoup.com Research has identified specific methyltransferases (MTases), such as TRMT11, THUMPD2, and THUMPD3, that are responsible for creating m2G at specific positions in transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs). nih.govoup.com The absence of these enzymes and the subsequent lack of m2G modifications have been shown to impair crucial cellular functions, including protein synthesis and pre-mRNA splicing, and to reduce cell proliferation in cancer cell lines. nih.govoup.com This connection highlights that the machinery governing this single methyl group addition can be a critical factor in the progression of diseases characterized by altered metabolic and proliferative states. nih.gov Therefore, studying the role of m2G and its associated enzymes offers valuable insights into how disruptions in epitranscriptomic modifications contribute to the pathophysiology of metabolic and proliferative disorders.

Potential as a Biochemical Marker or Indicator in Research Models

Given its role in fundamental cellular processes, N2-methylguanosine and its metabolic machinery hold significant potential as biochemical markers in various research models. The presence of m2G is not merely passive; it actively influences the behavior of RNA molecules and is essential for the proper functioning of tRNAs and the spliceosome. nih.govfrontiersin.org

The enzymes responsible for m2G synthesis are emerging as key players. For example, the activity levels of TRMT11, THUMPD2, and THUMPD3 could serve as indicators of cellular state, such as proliferation rates or splicing efficiency. nih.govoup.com In cancer research, monitoring the expression of these enzymes or the abundance of m2G in specific RNAs could provide insights into tumor progression and response to therapy.

Furthermore, the physical properties of m2G within an RNA sequence can be exploited for its detection. During reverse transcription, the process used to sequence RNA, the enzyme reverse transcriptase often pauses at the site of an m2G modification. nih.gov This pause creates a distinct signal, allowing researchers to map the location of m2G across the transcriptome. This characteristic makes m2G a trackable feature in RNA sequencing studies, enabling its use as a marker to investigate how its placement changes in response to different cellular conditions or in disease states. nih.gov

Table 1: Enzymes Responsible for N2-methylguanosine (m2G) Formation in Humans

| Enzyme | RNA Target | Function of Modification |

|---|---|---|

| TRMT11 | tRNA (at position 10) | Important for optimal protein synthesis and cell proliferation. nih.govoup.com |

| THUMPD3 | tRNA (at position 6) | Works synergistically with TRMT11 to support protein synthesis. nih.govoup.com |

| THUMPD2 | U6 snRNA | Required for the formation of m2G in the spliceosome, fine-tuning pre-mRNA splicing. nih.govoup.com |

Contribution to Fundamental Understanding of Nucleic Acid Structure and Function

The study of N2-methylguanosine contributes significantly to the fundamental understanding of how chemical modifications fine-tune the structure and function of nucleic acids. nih.gov Found naturally in critical non-coding RNAs like tRNA, ribosomal RNA (rRNA), and snRNA, m2G is more than just a simple decoration; it is a functional component of the RNA machinery. wikipedia.orgfrontiersin.orgoup.com

Research has delved into the thermodynamic and structural consequences of replacing a standard guanosine (B1672433) with m2G.

Structural Stability : Thermodynamic studies have revealed that m2G is iso-energetic with guanosine, meaning its presence in a standard G-C base pair does not significantly alter the stability of an RNA duplex. oup.com

Base-Pairing : The methyl group on the exocyclic amine influences base-pairing possibilities. While m2G can form a standard Watson-Crick pair with cytosine, it can also form non-canonical pairs with uracil (B121893) and adenine (B156593). frontiersin.org The rotational orientation of the methyl group (s-cis or s-trans) is a key determinant in these interactions. frontiersin.orgoup.com

Functional Roles : In tRNA, m2G at positions like 10 is crucial for stabilizing the D-loop and ensuring the correct three-dimensional fold of the molecule, which is essential for its role in protein synthesis. nih.govresearchgate.net In the U6 snRNA, a core component of the spliceosome, the m2G modification is vital for the accurate splicing of pre-mRNAs. nih.govoup.com

These findings demonstrate that modified nucleosides like N2-methylguanosine are a critical layer of genetic information, often referred to as the "epitranscriptome," which expands the functional capacity of RNA beyond the four canonical bases. nih.gov

Table 2: Summary of N2-methylguanosine (m2G) Effects on RNA

| Feature | Description | Reference(s) |

|---|---|---|

| Location | Primarily found in tRNA, rRNA, and snRNA. | wikipedia.orgfrontiersin.orgoup.com |

| Thermodynamics | Iso-energetic with guanosine; does not significantly alter the stability of a G-C pair in an RNA duplex. | oup.com |

| Base-Pairing | Can form canonical pairs with Cytosine (C) and non-canonical pairs with Uracil (U) and Adenine (A). | frontiersin.org |

| tRNA Function | Essential for proper tRNA folding, stability, and efficient protein synthesis. | nih.govfrontiersin.orgresearchgate.net |

| Splicing Function | Crucial for the catalytic activity of the U6 snRNA within the spliceosome. | nih.govoup.com |

Development of Novel Research Tools and Experimental Probes

Research into N2-methylguanosine has spurred the development of novel research tools and experimental probes to investigate RNA modifications. The unique chemical and biological properties of this compound are being harnessed to advance the field of nucleic acid research.

A key challenge in studying RNA modifications is their detection and mapping. The tendency of m2G to cause reverse transcriptase to stall during cDNA synthesis provides a natural method for its identification in RNA sequencing experiments. nih.gov While this pausing effect is useful for detection, it can also hinder the complete sequencing of highly modified RNAs like tRNA. This has led to innovation in the development of enzymatic tools. For example, researchers have engineered mutant versions of the AlkB enzyme that can selectively convert the related N2,N2-dimethylguanosine (m22G) modification into m2G, thereby facilitating more efficient tRNA sequencing. nih.gov

Furthermore, the chemical synthesis of RNA molecules containing m2G at specific locations is a powerful research strategy. By incorporating N2-methylguanosine phosphoramidites during solid-phase synthesis, scientists can create custom RNA probes and substrates. oup.com These synthetic RNAs are invaluable for a range of applications, including:

Studying the precise effects of m2G on RNA structure and stability. oup.com

Investigating the binding and activity of RNA-modifying enzymes.

Probing the interactions between modified RNA and other molecules, such as proteins or small-molecule drugs.

Design of Targeted Biological Modulators for Research Purposes

A significant future direction in m2G research is the design of targeted biological modulators, such as enzyme inhibitors or receptor antagonists, for research purposes. These tools would allow scientists to precisely manipulate the levels and locations of m2G in cells, providing a powerful method to probe its function.

The enzymes that install the m2G modification—the TRMT11, THUMPD2, and THUMPD3 methyltransferases—are prime targets for the development of specific inhibitors. nih.govoup.com Since the dysregulation of these enzymes is implicated in diseases like cancer, such inhibitors would not only be valuable research tools but could also serve as starting points for therapeutic development. By inhibiting these enzymes, researchers could study the downstream consequences of losing the m2G modification on a global or specific scale, helping to unravel its role in complex cellular pathways like translation and splicing.

The development of purine analogues is a well-established strategy for creating biological modulators. For instance, the compound 2-Chloro-6(methylamino)purine has been identified as a potent inhibitor of xanthine (B1682287) oxidase, a key enzyme in purine degradation. biosynth.com Similarly, N2-modified cap analogues have been synthesized and studied for their ability to inhibit translation. nih.gov This precedent suggests that designing molecules that mimic the structure of N2-methylguanosine or its precursor guanosine is a viable approach to create specific inhibitors for the m2G methyltransferases, providing new ways to investigate the epitranscriptome.

Q & A

Q. What are the recommended methods for synthesizing 2-(methylamino)-3,7-dihydropurin-6-one with high purity, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, using precursors like purine derivatives and methylamine. Key steps include:

- Reaction Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature to minimize side products.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the target compound.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Table 1 : Example Yield Optimization Under Different Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 65 | 98 |

| THF | 60 | 72 | 99 |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm methylamino group integration (δ ~2.8 ppm) and aromatic proton signals.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation.

- HPLC : Retention time comparison against a reference standard, with mobile phase optimization (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions, compound purity, or biological models. To address this:

- Standardized Bioassays : Use validated cell lines (e.g., HEK293 or HeLa) with controlled incubation times and concentrations (IC₅₀/EC₅₀ dose-response curves).

- Purity Reassessment : Cross-validate compound purity via HPLC and elemental analysis before biological testing .

- Mechanistic Reproducibility : Replicate key findings (e.g., kinase inhibition) across independent labs using identical protocols .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in enzymatic systems?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (e.g., kinases) via Michaelis-Menten plots under varying substrate concentrations.

- Molecular Docking : Use computational tools (AutoDock Vina) to predict binding interactions with target proteins, validated by site-directed mutagenesis.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks.

- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius equation kinetics.

- Recommendations : Store in amber vials at -20°C under inert atmosphere (argon) to prevent oxidation .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for IC₅₀/EC₅₀ values.

- Comparative Tests : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers integrate computational chemistry with experimental data to predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) and machine learning (Random Forest, SVM) to correlate structural features with activity.

- Validation : Synthesize top-predicted derivatives and test in vitro to confirm model accuracy .

Ethical and Reporting Standards

Q. What are the key components of a rigorous research paper on this compound, adhering to journal guidelines?

- Methodological Answer : Follow IMRaD structure:

- Abstract : Summarize purpose, methods, key results, and significance (≤250 words).

- Methods : Detail synthesis protocols, instrumentation (manufacturer/model), and statistical tests.

- Results : Use tables/figures for spectral data and bioactivity results, avoiding redundancy with text.

- References : Cite primary literature (avoid non-peer-reviewed sources) using ACS or APA style .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.